Fmoc-1-amino-1-cycloheptanecarboxylic acid

Descripción general

Descripción

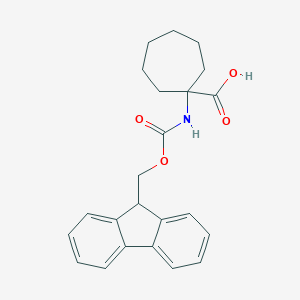

1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is a synthetic organic compound that is often used in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis .

Métodos De Preparación

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often include the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Fmoc Deprotection Mechanism

The Fmoc group is removed under mildly basic conditions, typically using 20% piperidine in DMF . The reaction proceeds via:

-

Deprotonation of the α-amino group by the base.

-

β-Elimination of the Fmoc group, releasing CO₂ and dibenzofulvene.

-

Scavenging of the dibenzofulvene by excess piperidine to form a stable adduct .

Key Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Reagent | 20% piperidine in DMF | |

| Reaction Time | 2–30 minutes (depending on steric effects) | |

| Monitoring | UV absorbance at 301 nm (Fmoc group) |

Peptide Coupling Reactions

The deprotected amino acid undergoes coupling with other amino acids or biomolecules. Metal-mediated methods under microwave irradiation enhance efficiency:

Example: Zinc-Mediated Coupling

From , Fmoc-amino acid chlorides react with amino acid esters in dichloromethane (DCM) using zinc dust:

| Parameter | Value/Detail | Yield | Source |

|---|---|---|---|

| Catalyst | Zinc dust (2 mmol) | 90% | |

| Solvent | DCM | – | |

| Microwave Duration | 30–45 seconds | – | |

| Additive | TBDMS-OBt (for improved activation) | – |

This method achieved >90% yield for Fmoc-Phe-Leu-OBzl synthesis, demonstrating rapid kinetics and compatibility with sterically hindered substrates .

Comparative Reactivity Insights

-

Steric Effects : The cycloheptane ring introduces steric hindrance, slowing coupling rates compared to linear analogs .

-

Solvent Compatibility : Polar solvents (e.g., DMF) accelerate Fmoc deprotection but may reduce coupling efficiency for bulky substrates .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

Peptide Synthesis : Fmoc-Achc-OH serves as an essential building block in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). This method is favored for its efficiency and ability to produce high-purity peptides.

Table 1: Comparison of Peptide Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| SPPS | High efficiency, automation capability | Requires specialized equipment |

| Liquid-phase synthesis | Simplicity and flexibility | Lower yields and longer reaction times |

| Microwave-assisted synthesis | Faster reaction times | Equipment cost and potential overheating issues |

Medicinal Chemistry Applications

Drug Development : Fmoc-Achc-OH has been explored for its potential in drug development, particularly as a part of bioactive peptide sequences. Its unique cyclic structure can enhance the stability and bioavailability of peptides, making them more effective as therapeutic agents.

Case Study : Research has indicated that incorporating Fmoc-Achc-OH into peptide sequences can lead to improved binding affinity for specific targets, such as receptors involved in pain modulation. This has implications for developing new analgesic drugs.

Biochemical Research

Proteomics : In proteomics, Fmoc-Achc-OH is used to label peptides for mass spectrometry analysis. Its stability under various conditions makes it suitable for studying protein interactions and modifications.

Mecanismo De Acción

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide coupling . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparación Con Compuestos Similares

1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is similar to other Fmoc-protected amino acids, such as:

- 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid

- 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

What sets 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid apart is its unique cycloheptane ring structure, which can impart different steric and electronic properties compared to other Fmoc-protected amino acids .

Actividad Biológica

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac-C7) is a synthetic amino acid derivative that has gained attention in medicinal chemistry and peptide synthesis due to its unique structural properties. This compound is characterized by the presence of a cycloheptane ring, which contributes to its biological activity and potential therapeutic applications. This article explores the biological activity of Fmoc-Ac-C7, including its synthesis, mechanisms of action, and implications for drug development.

Synthesis of this compound

The synthesis of Fmoc-Ac-C7 typically involves the following steps:

- Formation of the Cycloheptane Framework : The cycloheptane ring can be constructed through various cyclization reactions involving suitable precursors.

- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution or amination reactions.

- Fmoc Protection : The Fmoc (9-fluorenylmethoxycarbonyl) group is added to protect the amino functionality during subsequent reactions.

This multi-step synthesis allows for the functionalization of the cycloheptane ring, enabling the exploration of various derivatives with enhanced biological properties.

Fmoc-Ac-C7 exhibits several biological activities that can be attributed to its structural features:

- Inhibition of Protein Interactions : The compound has shown potential in inhibiting specific protein-protein interactions (PPIs), which are critical for various cellular processes. This inhibition can disrupt signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies have indicated that Fmoc-Ac-C7 possesses antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.

Case Studies

Several studies have explored the biological activity of Fmoc-Ac-C7:

-

Antimicrobial Efficacy : A study evaluated the antimicrobial effects of Fmoc-Ac-C7 against a panel of bacterial pathogens. The results demonstrated significant inhibition zones, indicating its effectiveness as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 P. aeruginosa 18 - Cell Proliferation Assays : In vitro assays using cancer cell lines revealed that Fmoc-Ac-C7 could inhibit cell growth at micromolar concentrations, highlighting its potential as an anticancer agent.

Comparative Analysis

To further understand the biological activity of Fmoc-Ac-C7, it is useful to compare it with other related compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Fmoc-1-amino-1-cyclohexanecarboxylic acid | 25 | PPI inhibition |

| Fmoc-1-amino-1-cyclobutane carboxylic acid | 30 | Antimicrobial activity |

| Fmoc-1-amino-1-cyclopropanecarboxylic acid | 35 | Ethylene signaling modulation |

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)23(13-7-1-2-8-14-23)24-22(27)28-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGWSABCZHTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363744 | |

| Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188751-56-6 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188751-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.